molecular formula C13H11NO2 B12292021 3-(3-Pyridinylmethyl)benzoic acid

3-(3-Pyridinylmethyl)benzoic acid

Katalognummer: B12292021
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: LRSQBOMMXCANAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Pyridinylmethyl)benzoic acid is an organic compound with the molecular formula C13H11NO2 It consists of a benzoic acid moiety substituted with a pyridinylmethyl group at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinylmethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Pyridinylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced pyridinylmethyl derivatives.

    Substitution: Benzylic halides.

Wissenschaftliche Forschungsanwendungen

3-(3-Pyridinylmethyl)benzoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Pyridinylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. Its effects are mediated through various biochemical pathways, depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(3-Pyridinylmethyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid and a pyridinylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C13H11NO2

Molekulargewicht

213.23 g/mol

IUPAC-Name

3-(pyridin-3-ylmethyl)benzoic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1-6,8-9H,7H2,(H,15,16)

InChI-Schlüssel

LRSQBOMMXCANAR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.